Sym-homospermidine

描述

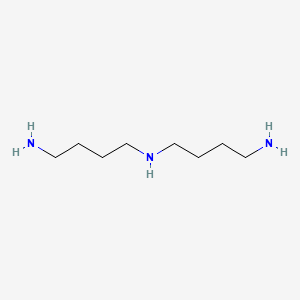

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N'-(4-aminobutyl)butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21N3/c9-5-1-3-7-11-8-4-2-6-10/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODZHRGDSPLRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196098 | |

| Record name | Sym-homospermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-76-3 | |

| Record name | N1-(4-Aminobutyl)-1,4-butanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sym-homospermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sym-homospermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SYM-HOMOSPERMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IJ25X1H4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-Diaminodibutylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Sym Homospermidine

Diverse Biosynthetic Strategies Across Life Domains

The biosynthesis of polyamines, including sym-homospermidine, has undergone significant evolutionary diversification, leading to multiple parallel and intersecting pathways across different organisms. nih.govsemanticscholar.org this compound is found in various bacterial and archaeal species, and in eukaryotes, its presence has been noted in certain plants and single-celled organisms such as the slime mold Physarum and Paramecium tetraurelia. pnas.orgnih.govsemanticscholar.org

Bacterial Biosynthetic Pathways

In bacteria, this compound can be synthesized through two distinct, non-homologous, yet isofunctional enzymatic pathways: one dependent on Homospermidine Synthase (HSS) and another involving a Deoxyhypusine (B1670255) Synthase (DHS)-like homolog, SpeY. pnas.orgsemanticscholar.orgpnas.orgnih.govnih.gov This polyamine is relatively widespread in bacteria and is essential for normal growth in some alpha-proteobacteria, such as Rhizobium leguminosarum. pnas.orgnih.govsemanticscholar.orgnih.gov

Homospermidine Synthase (HSS)-Dependent Pathways

Homospermidine Synthase (HSS, EC 2.5.1.44 and EC 2.5.1.45) is an enzyme that catalyzes the formation of this compound. cdnsciencepub.comcapes.gov.brresearchgate.netwikipedia.orgontosight.ai This enzyme is believed to have evolved primarily in alpha-Proteobacteria, with subsequent horizontal gene transfer events disseminating enzymatically active HSS orthologs to other bacteria, bacteriophages, archaea, eukaryotes, and viruses. nih.govsemanticscholar.orgnih.gov Structurally, HSS is related to carboxyspermidine (B1264299) dehydrogenase and lysine (B10760008) 6-dehydrogenase, indicating an evolutionary link within the aspartate family of pathways. pnas.orgnih.govsemanticscholar.orgnih.gov

Homospermidine synthase can utilize two molecules of putrescine to form this compound. cdnsciencepub.comcapes.gov.brresearchgate.netwikipedia.orgontosight.aigenome.jp In the presence of putrescine, spermidine (B129725) can also serve as a substrate for HSS. cdnsciencepub.comresearchgate.net There are distinctions in substrate specificity between bacterial and plant HSS enzymes. Bacterial HSS (EC 2.5.1.44) can produce homospermidine, putrescine, and 1,3-diaminopropane (B46017) when spermidine is provided as the sole substrate. cdnsciencepub.comresearchgate.net In contrast, plant HSS (EC 2.5.1.45), particularly from pyrrolizidine (B1209537) alkaloid-producing plants, often requires both putrescine and spermidine, or in some cases, exhibits high specificity for putrescine as the exclusive substrate, with spermidine not being a substrate in the absence of putrescine. semanticscholar.orgcdnsciencepub.comcapes.gov.brresearchgate.netwikipedia.orggenome.jpwikipedia.orgexpasy.org Specifically, plant HSS transfers the 4-aminobutyl moiety from spermidine to putrescine. semanticscholar.orgnih.govpnas.orgnih.govnih.govwikipedia.orgexpasy.orgoup.com

The substrate utilization by HSS can be summarized as follows:

| HSS Type | Primary Substrate(s) | Additional Substrate (if applicable) |

| Bacterial (EC 2.5.1.44) | 2 molecules of Putrescine | Spermidine (can be sole substrate) cdnsciencepub.comresearchgate.net |

| Plant (EC 2.5.1.45) | Putrescine and Spermidine | Putrescine (can be exclusive substrate) cdnsciencepub.comcapes.gov.brresearchgate.netgenome.jpwikipedia.orgexpasy.org |

The HSS-catalyzed reaction yields specific co-products depending on the substrates utilized. When two molecules of putrescine are condensed, ammonia (B1221849) is released as a co-product. wikipedia.orgontosight.aigenome.jp If spermidine is involved as a substrate, 1,3-diaminopropane (also known as propane-1,3-diamine) is a co-product. cdnsciencepub.comresearchgate.netgenome.jpwikipedia.orgexpasy.org

The reaction mechanism involves assumed enzyme-bound intermediates. These include 4-aminobutanal (B194337), which is formed after the NAD+-dependent dehydrogenation of either putrescine or spermidine, followed by a water attack. capes.gov.brgenome.jpexpasy.org An intermediate imine is also proposed. capes.gov.br Notably, studies have definitively excluded free pyrroline (B1223166) as an intermediate in homospermidine formation. capes.gov.br

Beyond its primary function, HSS can also catalyze side reactions. These include the transfer of an aminobutyl group to spermidine, leading to the formation of canavalmine, and the cleavage of spermidine itself, which yields 1,3-diaminopropane and Δ¹-pyrroline. researchgate.netresearchgate.net

Deoxyhypusine Synthase (DHS)-like Homolog (SpeY)-Dependent Pathways

An alternative, HSS-independent pathway for this compound biosynthesis exists in certain bacterial phyla, notably Cyanobacteria and some alpha-Proteobacteria. nih.govsemanticscholar.orgnih.govnih.govnih.gov This pathway involves orthologs of deoxyhypusine synthase (DHS), specifically referred to as SpeY. nih.govsemanticscholar.orgnih.govnih.govnih.govmdpi.comresearchgate.netgenscript.com.cnresearchgate.net In these bacterial contexts, SpeY functions as a homospermidine synthase and is not involved in the formation of deoxyhypusine, its canonical eukaryotic function. pnas.orgpnas.org

A well-characterized example of this pathway is found in the filamentous, N2-fixing cyanobacterium Anabaena sp. PCC 7120. In Anabaena, the synthesis of this compound is dependent on the sequential action of three enzymes: SpeA (arginine decarboxylase), SpeB (agmatinase), and SpeY (a deoxyhypusine synthase homologue). nih.govmdpi.comresearchgate.netgenscript.com.cnresearchgate.netcsic.es This particular pathway is considered unprecedented in bacteria. nih.govgenscript.com.cnresearchgate.netcsic.es

The eukaryotic counterpart, DHS, is a highly conserved enzyme involved in the post-translational activation of the eukaryotic initiation factor 5A (eIF5A). nih.govpnas.orgnih.govnih.govoup.com DHS transfers an aminobutyl moiety from spermidine to a specific lysine residue within the eIF5A precursor protein. nih.govpnas.orgnih.govnih.govoup.com Evolutionary studies suggest that plant HSS originated from DHS through gene duplication. nih.govpnas.orgnih.govoup.comthieme-connect.comoup.com In this evolutionary recruitment, HSS is thought to have retained the side activity of DHS, which is the ability to aminobutylate putrescine, while losing its primary function of binding to the eIF5A precursor protein. nih.govoup.com

The key enzymes and their roles in the SpeY-dependent pathway in Anabaena sp. PCC 7120 are summarized below:

| Enzyme | Gene | Role in this compound Biosynthesis |

| Arginine Decarboxylase | speA | Converts arginine to agmatine (B1664431) nih.govmdpi.comresearchgate.netgenscript.com.cnresearchgate.netcsic.es |

| Agmatinase | speB | Converts agmatine to putrescine nih.govmdpi.comresearchgate.netgenscript.com.cnresearchgate.netcsic.es |

| Deoxyhypusine Synthase-like Homolog | speY | Catalyzes the final step in this compound synthesis from putrescine nih.govmdpi.comresearchgate.netgenscript.com.cnresearchgate.netcsic.es |

Plant Biosynthetic Pathways

In plants, this compound is a crucial intermediate, particularly in the biosynthesis of pyrrolizidine alkaloids (PAs), which serve as defense compounds. nih.govcdnsciencepub.comcore.ac.ukpnas.orgoup.com

The homospermidine synthase (HSS) in plants, which catalyzes the first pathway-specific step in pyrrolizidine alkaloid biosynthesis, has an evolutionary origin from deoxyhypusine synthase (DHS). nih.govcdnsciencepub.comresearchgate.netcore.ac.ukpnas.orgoup.comnih.govnih.govnih.govuni-kiel.decas.cznih.govpnas.orgoup.com DHS is an enzyme involved in primary metabolism, specifically in the post-translational activation of eukaryotic initiation factor 5A (eIF5A), and is highly conserved across eukaryotes and archaebacteria. pnas.orgoup.comnih.govcas.cznih.govpnas.orgoup.com

The evolution of HSS from DHS is a notable example of gene duplication and subsequent functional diversification. pnas.orgoup.comnih.govnih.govuni-kiel.deoup.comuni-kiel.de This duplication event is believed to have occurred independently multiple times in various angiosperm lineages that produce PAs, including within the Boraginales, Convolvulaceae, monocots, and Asteraceae. oup.comnih.govnih.govuni-kiel.depnas.org While DHS transfers an aminobutyl group from spermidine to a specific lysine residue in the eIF5A precursor protein, it also possesses a "side activity" of catalyzing homospermidine formation if putrescine replaces the eIF5A precursor protein as a substrate. nih.govoup.com Plant HSS is considered a DHS that has lost its protein-modifying activity but retained its ability to catalyze homospermidine formation by binding putrescine. oup.comnih.govoup.com

Kinetic studies and binding assays indicate that plant HSS, such as that from Senecio vernalis, has lost the capacity to bind the eIF5A precursor protein while maintaining its ability to synthesize homospermidine by binding putrescine. oup.com This highlights a functional shift where an enzyme of primary metabolism was recruited for secondary metabolite biosynthesis. pnas.orgoup.comnih.gov

Plant HSS catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine. researchgate.netsemanticscholar.orgnih.govresearchgate.netcdnsciencepub.compnas.org This reaction is a critical step in the biosynthesis of pyrrolizidine alkaloids, where homospermidine serves as the exclusive precursor for the necine base, the characteristic bicyclic structure of these alkaloids. oup.comresearchgate.net

In the presence of putrescine, spermidine is an efficient substrate for plant HSS. cdnsciencepub.comresearchgate.netcdnsciencepub.com The putrescine semialdehyde moiety of spermidine is combined with putrescine, and 1,3-diaminopropane is released. cdnsciencepub.comresearchgate.netcdnsciencepub.com Kinetic studies have demonstrated that the putrescine semialdehyde moiety of spermidine is incorporated into homospermidine with similar affinity (Km) and activity (Vmax) as putrescine. cdnsciencepub.comresearchgate.netcdnsciencepub.com Plant HSS exhibits high specificity for both putrescine and spermidine, but spermidine is not a substrate in the absence of putrescine. cdnsciencepub.comresearchgate.netcdnsciencepub.com It is proposed that in the biosynthesis of homospermidine in plants, one of the two C4 units is derived from spermidine and the other from putrescine. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Table 1: Key Enzymes and Substrates in this compound Biosynthesis

| Enzyme Name | Substrates | Products | Organism Type | Primary Role / Notes |

| Homospermidine Synthase (HSS) | Putrescine, Spermidine | This compound, NH3, 1,3-Diaminopropane | Plants, Bacteria | Catalyzes the formation of this compound from two molecules of putrescine or from spermidine and putrescine. cdnsciencepub.comresearchgate.netcdnsciencepub.comgenome.jp In plants, it's the first pathway-specific enzyme for pyrrolizidine alkaloids. pnas.orgoup.comnih.gov |

| Deoxyhypusine Synthase (DHS) | Spermidine, eIF5A precursor protein (primary); Putrescine (side reaction) | Deoxyhypusine, this compound (side product) | Eukaryotes, Archaebacteria, some Bacteria | Essential for eIF5A activation. Ancestral enzyme from which plant HSS evolved. pnas.orgoup.comnih.govnih.govoup.com |

| Aminopropylagmatinase | 1,9-bis(guanidino)-5-aza-nonane | This compound, Urea (B33335) | Thermus thermophilus | Part of a unique bacterial pathway from agmatine. nih.govresearchgate.netresearcher.lifethermusq.net |

Table 2: Proposed Biosynthetic Pathways for this compound

| Pathway Type | Starting Material | Key Intermediates | Key Enzymes | Organisms |

| Bacterial (HSS-dependent) | Two molecules of Putrescine | γ-aminobutyraldehyde (enzyme-bound) | Homospermidine Synthase (HSS) | Rhodopseudomonas viridis, some α-Proteobacteria nih.govnih.gov |

| Bacterial (HSS-dependent, alternative) | Spermidine + Putrescine | Putrescine semialdehyde moiety of spermidine | Homospermidine Synthase (HSS) | Some bacteria (less adapted than plant HSS) cdnsciencepub.comresearchgate.netcdnsciencepub.com |

| Bacterial (Agmatine-dependent) | Two molecules of Agmatine | 1,9-bis(guanidino)-5-aza-nonane (N¹, N¹¹-bis(amidino)-sym-homospermidine) | Deoxyhypusine Synthase homolog (dhs gene), Aminopropylagmatinase (speB gene) | Thermus thermophilus nih.govresearchgate.netresearcher.lifethermusq.net |

| Bacterial (HSS-independent) | (Likely Putrescine/Spermidine) | (Unknown) | Deoxyhypusine Synthase orthologs (e.g., SpeY) | Cyanobacteria, some α-Proteobacteria nih.govsemanticscholar.orgnih.govnih.govnih.gov |

| Plant (HSS-dependent) | Spermidine + Putrescine | Aminobutyl moiety from spermidine | Homospermidine Synthase (HSS, evolved from DHS) | Pyrrolizidine alkaloid-producing plants (e.g., Senecio vernalis, Eupatorium cannabinum) cdnsciencepub.comresearchgate.netcdnsciencepub.compnas.org |

| Plant (DHS side-reaction) | Putrescine (replacing eIF5A precursor) | (None, direct side product) | Deoxyhypusine Synthase (DHS) | Widely in angiosperms (trace amounts) nih.govoup.com |

Homospermidine Synthase (HSS) Originating from Deoxyhypusine Synthase (DHS)

NAD+-Dependency in Plant HSS

In plants, homospermidine synthase (HSS) facilitates the formation of this compound through an NAD+-dependent reaction. This enzymatic process involves the conversion of two moles of putrescine into homospermidine researchgate.netcdnsciencepub.com. NAD+ acts as a prosthetic group within this reaction, functioning initially as a hydride acceptor in the first part of the catalytic process and subsequently as a hydride donor in the second part researchgate.netcdnsciencepub.com. Studies using chirally C1-deuterated putrescines have demonstrated that both bacterial HSS (from Rhodopseudomonas viridis) and plant HSS (from Eupatorium cannabinum) convert these substrates into homospermidine with 100% retention of deuterium, supporting the dual role of NAD+ researchgate.netcdnsciencepub.com. Plant HSS can also utilize spermidine as a substrate in the presence of putrescine, transferring the putrescine semialdehyde moiety of spermidine to putrescine and releasing 1,3-diaminopropane researchgate.netcdnsciencepub.com.

Alternative Plant Biosynthetic Routes

While HSS is a primary enzyme for this compound synthesis, some bacterial species, including Cyanobacteria and certain alpha-Proteobacteria, and some plants, can synthesize this compound through HSS-independent pathways nih.govnih.gov. These alternative routes are very likely based on deoxyhypusine synthase (DHS) orthologues nih.govnih.govnih.gov. The plant homospermidine synthase, specifically, is derived from deoxyhypusine synthase, an enzyme that transfers an aminobutyl group from spermidine to a unique lysine residue in translation initiation factor eIF5A nih.gov.

Precursors: Arginine, Ornithine, Putrescine

The primary precursors for this compound biosynthesis are the diamine putrescine, which itself can be derived from arginine and ornithine core.ac.uknih.govnih.govoup.com. In plants, putrescine can be synthesized from arginine, particularly in species where ornithine decarboxylase is absent researchgate.net. Research in sandal (Santalum album L.) has shown that arginine is a highly effective precursor, demonstrating approximately 10 times greater activity than ornithine in the incorporation into homospermidine core.ac.uknih.govnih.gov. The incorporation of both arginine and ornithine into homospermidine is inhibited by unlabeled agmatine and putrescine, suggesting their involvement in the pathway core.ac.uknih.govnih.gov.

Role of Gamma-Aminobutyraldehyde and Schiff-base Formation

A crucial intermediate in the biosynthesis of this compound is gamma-aminobutyraldehyde (4-aminobutanal), which is an oxidation product of putrescine core.ac.uknih.govnih.govresearchgate.netnih.govresearchgate.net. The biosynthesis pathway is proposed to involve a Schiff-base formation between one molecule of putrescine and gamma-aminobutyraldehyde core.ac.uknih.govnih.govresearchgate.netnih.govresearchgate.net. This Schiff-base intermediate then undergoes a subsequent reduction to yield this compound core.ac.uknih.govnih.govresearchgate.netnih.govresearchgate.net. This mechanism is supported by observations, including the incorporation of tritium (B154650) from the medium into homospermidine, which indicates a nucleotide-dependent reduction step nih.gov.

Biosynthesis in Archaea and Viruses

This compound is found across various domains of life, including archaea and viruses, often synthesized by HSS orthologues nih.govnih.govnih.govpnas.org. In archaea, specifically thermophilic archaea, a new polyamine metabolism has been identified where polyamines are synthesized solely from arginine thermus.org. For instance, in the extreme thermophile Thermus thermophilus, this compound is synthesized by a two-enzyme pathway nih.gov. The first enzyme, encoded by a dhs gene (annotated as a deoxyhypusine synthase gene), catalyzes the synthesis of an intermediate (proposed to be 1,9-bis(guanidino)-5-aza-nonane) from two molecules of agmatine in the presence of NAD+ nih.gov. The second enzyme, aminopropylagmatinase (encoded by the speB gene), then hydrolyzes this intermediate to produce this compound and two molecules of urea nih.gov.

In the virosphere, functional polyamine metabolic enzymes and pathways are encoded by various viruses pnas.orgpnas.org. Some giant viruses, such as the eukaryotic chlorovirus Paramecium bursaria chlorella virus 1 (PBCV-1), encode a complete functional biosynthetic pathway for homospermidine production pnas.orgpnas.org. This pathway includes enzymes like L-arginine decarboxylase (ADC), agmatine deiminase/iminohydrolase (AIH), N-carbamoylputrescine amidohydrolase (NCPAH), and homospermidine synthase (HSS) pnas.orgpnas.org. Functional HSS enzymes are also encoded by bacteriophages, such as Ralstonia solanacearum phage ϕRSL1 pnas.orgpnas.org.

Enzymes Involved in this compound Metabolism

The primary enzyme responsible for the direct synthesis of this compound is Homospermidine Synthase (HSS).

Homospermidine Synthase (HSS)

Homospermidine Synthase (HSS, EC 2.5.1.44 or EC 2.5.1.45) is a key enzyme that catalyzes the NAD+-dependent conversion of two molecules of putrescine into this compound researchgate.netcdnsciencepub.comnih.govcapes.gov.brproteopedia.org. This enzyme is crucial in the biosynthesis of pyrrolizidine alkaloids in certain plants, where homospermidine serves as the first pathway-specific intermediate researchgate.netcdnsciencepub.comnih.govcapes.gov.brnih.govpnas.org.

The reaction mechanism catalyzed by HSS involves two main parts proteopedia.org. First, one terminal carbon atom of putrescine is oxidized by NAD+, forming NADH and an imine proteopedia.org. This imine is then deaminated by a nucleophilic attack of a water molecule, yielding 4-aminobutanal (gamma-aminobutyraldehyde) proteopedia.org. The second part involves another nucleophilic attack at the carbon atom of the 4-aminobutanal by the amino group of a second putrescine molecule, leading to the formation of a Schiff base proteopedia.org. Finally, this compound is produced by electron transfer from the enzyme-bound NADH to the Schiff base, regenerating the NAD+ cofactor proteopedia.org.

Plant HSS exhibits high specificity for putrescine and spermidine as substrates researchgate.netcdnsciencepub.com. In plants, spermidine can substitute for one putrescine moiety, leading to the release of 1,3-diaminopropane instead of ammonia researchgate.netcdnsciencepub.comnih.gov. Kinetic studies with plant HSS have shown that the putrescine semialdehyde moiety of spermidine is incorporated into homospermidine with similar affinity (Km) and activity (Vmax) as putrescine, though spermidine is not a substrate in the absence of putrescine researchgate.netcdnsciencepub.com.

Bacterial HSS, such as that from Rhodopseudomonas viridis, is generally less substrate-specific compared to plant HSS researchgate.netcdnsciencepub.com. The enzyme from Eupatorium cannabinum root cultures has been characterized, showing a Mr of 72,000, a pH optimum at 9, and an activation energy of 54 kJ mol−1 capes.gov.br. The Km values for putrescine and NAD+ were reported as 13.5 μM and 3.0 μM, respectively capes.gov.br. The activity is competitively inhibited by 1,3-diaminopropane, spermidine, and homospermidine, with Ki values of 6.3, 94, and 950 μM, respectively capes.gov.br. NADH inhibits the reaction even at low concentrations, suggesting that the NADH formed during the oxidative deamination step remains enzyme-bound and acts as the electron donor for the subsequent reduction capes.gov.br.

HSS has evolved from deoxyhypusine synthase (DHS), an enzyme involved in the posttranslational activation of eukaryotic translation initiation factor 5A (eIF5A) nih.govnih.govpnas.org. Both HSS and DHS are capable of transferring an aminobutyl moiety from spermidine to their respective substrates in an NAD+-dependent manner pnas.org. Structurally, HSS is related to lysine metabolic enzymes and likely evolved from carboxyspermidine dehydrogenase, an enzyme involved in alternative spermidine biosynthesis in diverse bacteria nih.govnih.govnih.gov. HSS orthologues have spread across bacteria, bacteriophages, archaea, eukaryotes, and viruses through horizontal gene transfer nih.govnih.govnih.gov.

Enzyme Kinetic Data for Homospermidine Synthase (HSS) from Eupatorium cannabinum capes.gov.br

| Parameter | Value | Unit |

| Molecular Weight (Mr) | 72,000 | Da |

| pH Optimum | 9 | |

| Activation Energy | 54 | kJ mol⁻¹ |

| Km (Putrescine) | 13.5 | μM |

| Km (NAD+) | 3.0 | μM |

| Ki (1,3-Diaminopropane) | 6.3 | μM |

| Ki (Spermidine) | 94 | μM |

| Ki (Homospermidine) | 950 | μM |

| Ki (Cadaverine) | 58 | μM |

| Ki (Spermine) | 2.2 | mM |

EC Numbers

Homospermidine synthase (HSS) is categorized under two main Enzyme Commission (EC) numbers, reflecting variations in its substrate specificity:

EC 2.5.1.44 (Homospermidine synthase) : This enzyme catalyzes the formation of this compound from two molecules of putrescine, releasing ammonia, or from spermidine and putrescine, releasing propane-1,3-diamine. nih.govmitoproteome.orguni-freiburg.de The reaction proceeds in three steps, involving an NAD+-dependent dehydrogenation, transfer of an aminobutylidene group, and subsequent reduction. mitoproteome.orguni-freiburg.de This bacterial HSS is found in various alpha-, gamma-, and delta-proteobacteria, including pathogenic strains. citeab.com

EC 2.5.1.45 (Homospermidine synthase (spermidine-specific)) : This enzyme is more specific, primarily catalyzing the transfer of an aminobutyl moiety from spermidine to putrescine, yielding this compound and propane-1,3-diamine. mitoproteome.orgnih.govqmul.ac.ukwikipedia.org It cannot utilize putrescine as the sole aminobutyl donor. mitoproteome.orgwikipedia.org This form is notably involved in the biosynthesis of pyrrolizidine alkaloids in plants. fishersci.fiwikipedia.org

The reactions catalyzed by HSS are summarized in the table below:

| EC Number | Enzyme Name | Substrates | Products | Cofactor |

| 2.5.1.44 | Homospermidine synthase | 2 Putrescine or Spermidine + Putrescine | This compound + NH3 + H+ or this compound + Propane-1,3-diamine | NAD+ |

| 2.5.1.45 | Homospermidine synthase (spermidine-specific) | Spermidine + Putrescine | This compound + Propane-1,3-diamine | NAD+ |

Structural Homology and Evolution

Homospermidine synthase exhibits significant structural homology and an intriguing evolutionary history. Research indicates that HSS evolved through gene duplication from deoxyhypusine synthase (DHS). fishersci.finih.govwikipedia.orgfishersci.com This evolutionary recruitment allowed an enzyme involved in primary metabolism (DHS) to take on a new role in specialized secondary metabolism (HSS in pyrrolizidine alkaloid biosynthesis). wikipedia.org

Furthermore, the structure of HSS is related to lysine metabolic enzymes and carboxyspermidine dehydrogenase (CANSDH). genome.jpuni.luexpasy.orgenzyme-database.orgkegg.jpfishersci.cauni-freiburg.de Both HSS and CANSDH are believed to have evolved from the aspartate family of pathways. genome.jpuni.luexpasy.org While HSS has evolved vertically, particularly within alpha-Proteobacteria, its orthologs have also disseminated across various bacteria, bacteriophages, archaea, eukaryotes, and viruses through horizontal gene transfer. genome.jpexpasy.orgfishersci.caenzyme-database.org A key structural distinction is that bacterial HSS lacks a lysine residue in its active site, meaning it does not form an enzyme-substrate Schiff base intermediate, unlike DHS. citeab.comuni.lunih.gov

Substrate Specificity and Kinetic Properties

Homospermidine synthase catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine. qmul.ac.ukwikipedia.org In the case of plant HSS (EC 2.5.1.45), it exhibits high specificity for both putrescine and spermidine, with spermidine not serving as a substrate in the absence of putrescine. qmul.ac.uk Kinetic studies on plant HSS have demonstrated that the putrescine semialdehyde moiety derived from spermidine is incorporated into homospermidine with comparable affinity (Km) and catalytic activity (Vmax) to putrescine. qmul.ac.uk

Bacterial HSS (EC 2.5.1.44) can also utilize two molecules of putrescine as substrates. nih.govmitoproteome.orguni-freiburg.de Studies on Blastochloris viridis HSS (BvHSS) have revealed two distinct substrate binding sites, one of which is highly specific for putrescine. citeab.comnih.gov The enzyme's catalytic mechanism involves cation-π interaction through a conserved tryptophan residue, which is crucial for stabilizing high-energy transition states. citeab.comnih.gov Some HSS enzymes also exhibit potassium dependence for optimal activity. citeab.com

Regulation of HSS Activity

The regulation of HSS activity is crucial for controlling the flow of metabolites into this compound biosynthesis. HSS activity has been observed to correlate with cell growth. fishersci.fi In certain bacterial species, such as Agrobacterium tumefaciens, the accumulation of precursors like putrescine and carboxyspermidine in mutant strains can lead to an unexpected increase in homospermidine, suggesting a feedback regulation mechanism for the HSS enzyme. Evolutionary analyses also indicate that HSS and its ancestral enzyme, deoxyhypusine synthase, have diverged not only in their function but also in their regulatory mechanisms. fishersci.com

Deoxyhypusine Synthase (DHS) Homologs

Deoxyhypusine synthase (DHS) is an enzyme primarily known in eukaryotes and archaea for its role in the post-translational activation of eukaryotic initiation factor 5A (eIF5A). fishersci.ficiteab.comwikipedia.orgenzyme-database.org This activation involves the transfer of an aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor, forming deoxyhypusine, which is then further modified to hypusine. fishersci.fiwikipedia.orgfishersci.comenzyme-database.org Activated eIF5A is essential for eukaryotic cell proliferation and has roles in translation elongation. fishersci.ficiteab.comwikipedia.orgenzyme-database.org

Interestingly, some bacteria and plants possess DHS homologs that function as alternative homospermidine synthases, distinct from the canonical HSS. genome.jpuni.luexpasy.orgkegg.jpfishersci.caenzyme-database.org For example, in the cyanobacterium Anabaena sp. PCC 7120, this compound synthesis is dependent on a deoxyhypusine synthase homolog called SpeY, which is not involved in deoxyhypusine formation in this context. kegg.jpenzyme-database.org Similarly, in the extreme thermophile Thermus thermophilus, a gene annotated as a deoxyhypusine synthase (dhs gene) is involved in this compound synthesis. However, the recombinant Thermus Dhs protein alone could not synthesize this compound in vitro, suggesting that additional proteins might be required for this unique pathway.

Homospermidine Oxidase (HSO)

Homospermidine oxidase (HSO) is an enzyme involved in the catabolism or modification of this compound. This copper-containing enzyme has been identified in plants, notably in Heliotropium indicum. wikipedia.orgkegg.jp HSO participates in the biosynthesis of pyrrolizidine alkaloids, specifically in the formation of (-)-trachelanthamidine, a secondary metabolite that serves as a defense mechanism against herbivores. wikipedia.orgkegg.jp The oxidation of this compound by HSO is a multi-step process that results in cyclization. wikipedia.org

EC Number (EC 1.4.3.27)

This compound + 2 O2 + H2O = 1-formylpyrrolizidine + 2 H2O2 + 2 NH3 wikipedia.org

This reaction proceeds through intermediate steps involving the formation of N-(4-aminobutylpyrrolinium) ion and N-(4-oxobutylpyrrolinium) ion, with subsequent spontaneous cyclization to 1-formylpyrrolizidine. wikipedia.org

Biological Roles and Functional Significance of Sym Homospermidine

Role in Prokaryotic Organisms

Sym-homospermidine is a structural analog of the more common polyamine spermidine (B129725), differing by an additional methylene (B1212753) group in its carbon backbone. nih.gov While spermidine is prevalent across eukaryotes, many bacterial species utilize this compound instead. nih.gov Its presence and function are particularly notable in specific prokaryotic lineages, where it plays critical roles in fundamental cellular processes.

Bacteria

In the bacterial domain, this compound is not universally present but is found in diverse phyla. csic.es Its synthesis and accumulation are often tied to specific physiological demands and environmental contexts. Bacteria have evolved distinct biosynthetic pathways for this compound, highlighting its importance in their biology. nih.gov

The requirement of this compound for normal growth has been demonstrated in several bacterial species. For instance, in the alpha-proteobacterium Rhizobium leguminosarum, this polyamine is necessary for typical growth. nih.govresearchgate.net However, this requirement can sometimes be fulfilled by its structural analogs, spermidine and sym-norspermidine, suggesting that the precise carbon chain length or symmetry may not be strictly critical for all its functions related to growth. nih.govresearchgate.net

In the nitrogen-fixing cyanobacterium Anabaena sp. PCC 7120, where this compound is the predominant polyamine, its synthesis is crucial for diazotrophic growth (growth using atmospheric nitrogen). nih.gov Inactivation of genes involved in its biosynthesis, such as speA, speB, and speY, leads to impaired growth under nitrogen-fixing conditions. nih.gov This underscores the essential role of this compound in the fundamental process of nitrogen fixation which is vital for the organism's survival in nitrogen-limited environments.

While polyamines like spermidine are essential for the growth of all eukaryotes and archaea due to their role in modifying the translation factor IF5A, bacteria utilize a different modification for their analogous factor, EF-P. nih.gov This lack of a universally conserved, essential function for polyamines in bacteria has allowed for the evolution of diverse, species-specific roles. csic.es Consequently, the essentiality of polyamines like this compound for growth varies among different bacteria. csic.es

This compound is the principal polyamine in a variety of bacterial groups. It is particularly widespread among the alpha-Proteobacteria, being found in 18 out of 35 analyzed genera. nih.govjsmrs.jp For example, in Rhizobium leguminosarum, the polyamine profile consists of diaminopropane (B31400), putrescine, and homospermidine, with the latter being a key component. nih.gov Similarly, it is the major polyamine in certain Caulobacter species that have been reclassified into the genus Sphingomonas, such as Sphingomonas leidyi. microbiologyresearch.orgresearchgate.netnih.gov

Within the cyanobacteria, the distribution of this compound is strongly correlated with the ability to fix nitrogen. jsmrs.jpnih.gov Nitrogen-fixing species, particularly those in the order Nostocales, predominantly contain this compound, whereas non-nitrogen-fixing species typically have spermidine as their major polyamine. jsmrs.jpnih.gov In the heterocyst-forming cyanobacterium Anabaena sp. PCC 7120, this compound is the dominant polyamine. csic.esnih.gov

The prevalence of this compound as the major polyamine in these specific bacterial lineages points to its specialized roles adapted to their unique physiological and ecological niches.

Polyamines are known to be involved in bacterial responses to various environmental stresses. nih.govfrontiersin.org While much of the research on stress response has focused on more common polyamines like putrescine and spermidine, the accumulation of this compound in certain bacteria under stress conditions suggests its involvement in adaptation.

In rhizobia, which can exist as free-living soil bacteria or as symbionts in legume root nodules, environmental factors like pH, salinity, and osmotic changes are significant challenges. jst.go.jp These bacteria generally contain high levels of homospermidine, and its biosynthesis is regulated in response to these environmental stresses, indicating a functional role in survival and adaptation. jst.go.jp For example, studies on Rhizobium fredii have shown that cellular polyamine contents, including homospermidine, are affected by pH and osmotic stress. jst.go.jp

In cyanobacteria, polyamines are implicated in tolerance to "chill-light" stress, which is a combination of low temperature and light exposure. researchgate.net While a study on Synechocystis sp. strain PCC 6803 highlighted the role of spermidine in surviving this stress, the prevalence of this compound in other cyanobacteria suggests it may play a similar protective role in those species. nih.gov The general function of polyamines in protecting against various stresses involves maintaining membrane stability, acting as antioxidants, and regulating gene expression. researchgate.net

Polyamines have been increasingly recognized for their role in modulating biofilm formation, a process where bacteria attach to surfaces and form structured communities. nih.gov The specific effects of different polyamines can vary significantly between bacterial species.

In Bacillus subtilis, spermidine is essential for robust biofilm formation, and this function cannot be fulfilled by this compound. nih.govresearchgate.net Conversely, norspermidine, a shorter analog, can replace spermidine in this role. nih.govresearchgate.net This suggests that the structural properties of the polyamine are critical for its function in the biofilm development of this particular bacterium.

In Agrobacterium tumefaciens, the story is different. Mutants unable to synthesize spermidine were found to accumulate this compound, a polyamine not typically detectable in the wild type under laboratory conditions. asm.org This accumulation was dependent on a homospermidine synthase (hss) homolog. asm.org The study also found that spermidine levels inversely influence biofilm formation, with lower levels leading to increased biofilm. asm.org While the direct role of the accumulated this compound in this process was not fully elucidated, its unexpected synthesis in response to altered polyamine metabolism points to a potential regulatory or compensatory function in surface-associated behaviors.

The involvement of polyamines in biofilm formation is a complex area, with different polyamines exerting distinct, sometimes opposite, effects depending on the bacterial species and the specific regulatory networks involved.

A strong correlation exists between the presence of this compound and the ability of cyanobacteria to perform nitrogen fixation. nih.gov In filamentous, nitrogen-fixing cyanobacteria like Anabaena, certain vegetative cells differentiate into specialized, nitrogen-fixing cells called heterocysts when nitrogen sources are limited. ucm.es

This compound is the dominant polyamine in these nitrogen-fixing cyanobacteria. nih.govjsmrs.jp Research on Anabaena sp. PCC 7120 has shown that the synthesis of this compound is essential for normal diazotrophic growth. nih.gov Inactivation of the speA gene, which is involved in the early steps of polyamine biosynthesis, blocks heterocyst differentiation at an early stage. nih.gov This indicates that polyamines, and by extension this compound, are crucial for the developmental process of heterocyst formation.

The biosynthetic pathway for this compound in Anabaena is primarily active in the vegetative cells, though the final step can also occur in heterocysts. nih.gov This suggests a coordinated metabolic effort between the two cell types to maintain the necessary levels of this critical polyamine for nitrogen fixation. The disruption of a polyamine ABC transporter also impairs diazotrophic growth, further emphasizing the importance of proper polyamine homeostasis for this vital process in Anabaena. nih.gov

Data Tables

Table 1: Dominant Polyamines in Selected Bacterial Species

| Bacterial Group/Species | Dominant Polyamine | Reference(s) |

| Rhizobium leguminosarum | This compound | nih.govresearchgate.net |

| Sphingomonas leidyi | This compound | microbiologyresearch.orgresearchgate.netnih.gov |

| Nitrogen-fixing Cyanobacteria (e.g., Anabaena sp.) | This compound | nih.govjsmrs.jpnih.gov |

| Bacillus subtilis | Spermidine | nih.gov |

Table 2: Role of this compound in Bacterial Processes

| Process | Organism(s) | Role of this compound | Reference(s) |

| Growth and Survival | Rhizobium leguminosarum | Required for normal growth | nih.govresearchgate.net |

| Anabaena sp. PCC 7120 | Essential for diazotrophic growth | nih.gov | |

| Stress Response | Rhizobia | Biosynthesis is regulated in response to environmental stress (pH, osmotic) | jst.go.jp |

| Biofilm Formation | Agrobacterium tumefaciens | Synthesized in spermidine-deficient mutants; may have a regulatory role | asm.org |

| Bacillus subtilis | Ineffective in promoting biofilm formation (in contrast to spermidine) | nih.govresearchgate.net | |

| Nitrogen Fixation | Anabaena sp. PCC 7120 | Essential for heterocyst differentiation and diazotrophic growth | nih.gov |

Interactions with Host Organisms (e.g., Rhizobia-Legume Symbiosis, Plant Pathogens)

The symmetrical polyamine homospermidine plays a significant role in the symbiotic relationship between rhizobia bacteria and leguminous plants. Rhizobia, known for their nitrogen-fixing capabilities, generally contain substantial amounts of homospermidine. jst.go.jp This compound is considered a key element in the rhizobia-legume symbiosis, contributing to various aspects of this interaction, from initial signaling to nodule function and stress adaptation. researchgate.net

In many rhizobia species, putrescine and homospermidine are consistently produced. dntb.gov.ua Studies involving rhizobial mutants lacking the ability to synthesize certain polyamines have highlighted their importance for growth, resistance to stress, motility, the production of exopolysaccharides, and the formation of biofilms. dntb.gov.ua The establishment of the symbiotic interaction itself, including the formation of root nodules where rhizobia reside, is dependent on the production of polyamines by both the bacteria and the plant. researchgate.net In the bacteria, polyamines contribute to traits that aid in the recognition between the symbiotic partners. researchgate.net

Once the symbiosis is established, root nodules accumulate high levels of a variety of polyamines, suggesting their involvement in the proper functioning of the nodule and the metabolic reactions that support nitrogen fixation. researchgate.netfrontiersin.org For instance, in nodulated sword bean (Canavalia gladiata) plants, a large quantity of this compound is found in the root nodules. nih.govnih.gov Furthermore, bacteroids isolated from the root nodules of the adzuki bean contain both this compound and another unusual triamine, 4-aminobutylcadaverine. researchgate.net The synthesis of these compounds often involves cooperation between the rhizobia and the host legume cells. jst.go.jp

Research on Rhizobium tropici has shown that homospermidine synthase contributes to salt tolerance both in its free-living state and during its symbiosis with the common bean (Phaseolus vulgaris). dntb.gov.ua A mutant strain with an inactivated homospermidine synthase gene exhibited a reduction in the number of nodules and decreased tolerance to salt stress. researchgate.net This indicates that while homospermidine may not be essential for the growth of Rhizobium tropici, it provides a significant advantage under saline conditions. researchgate.net

While the focus is often on symbiosis, the role of polyamines in plant-pathogen interactions is also an area of study. The catabolism of polyamines can lead to the production of hydrogen peroxide, a key molecule in the plant's hypersensitive response, which involves localized cell death at the site of infection to limit the spread of the pathogen. frontiersin.org

Archaea

This compound is also found in the domain Archaea, where it plays roles in fundamental cellular processes and adaptation to extreme conditions. Polyamines, including homospermidine, are considered primordial molecules, likely present in the last universal common ancestor of all life. nih.gov

In many archaea, spermidine or homospermidine is essential for the deoxyhypusine (B1670255) modification of the translation initiation factor aIF5A, a crucial step for cell growth. nih.gov However, there is diversity in polyamine content among different archaeal groups. For example, some methanogens, particularly those belonging to the Methanosarcinaceae family, accumulate homospermidine instead of the more common spermidine. nih.gov Interestingly, these homospermidine-accumulating methanogens are also capable of nitrogen fixation. nih.gov

The presence of specific polyamines, including this compound, is a key adaptation for extremophilic archaea, which thrive in harsh environments. In hyperthermophilic archaea such as Archaeoglobus, Thermococcus, Pyrobaculum, and Sulfolobus, a variety of polyamines, including longer and branched-chain ones, are found. springernature.com These unusual polyamines are often essential for survival at extremely high temperatures. springernature.com

The occurrence of this compound has been specifically noted in extremely thermophilic bacteria, suggesting its role in thermal adaptation. nih.gov In the extreme thermophile Thermus thermophilus, this compound is typically a minor polyamine component. thermus.org However, in mutant strains where the synthesis of other polyamines like spermidine is knocked out, this compound becomes the most abundant polyamine, indicating its compensatory role. thermus.org Research suggests that in T. thermophilus, this compound synthesis may involve a unique enzymatic pathway. thermus.org The ability of extremophiles to maintain protein stability and function under extreme conditions is crucial, and polyamines are thought to contribute to this by interacting with macromolecules like proteins and nucleic acids. mdpi.com

Role in Eukaryotic Organisms

Plants

In the plant kingdom, this compound is considered a rare polyamine and is not commonly present in most plant species. nih.govoup.com Its presence is often linked to specific metabolic pathways, particularly the biosynthesis of certain secondary metabolites. The primary polyamines found ubiquitously in higher plants are putrescine, spermidine, and spermine (B22157). mdpi.com

A well-documented role of this compound in plants is its function as a crucial precursor in the biosynthesis of pyrrolizidine (B1209537) alkaloids (PAs). nih.govcdnsciencepub.comcdnsciencepub.com PAs are a group of secondary compounds that plants produce as a chemical defense mechanism against herbivores. nih.gov The biosynthesis of these alkaloids is a specialized pathway, and this compound is the first pathway-specific intermediate. nih.govcdnsciencepub.com

The formation of this compound in PA-producing plants is catalyzed by the enzyme homospermidine synthase (HSS). nih.govuniprot.org This enzyme facilitates the transfer of an aminobutyl group from spermidine to a putrescine molecule. nih.gov In contrast to its precursors, putrescine and spermidine, which have dynamic turnover rates in plants, homospermidine is metabolically stable and is exclusively channeled into the production of PAs. nih.gov This dedicated role highlights its importance in the chemical defense strategies of plants like those in the Senecio genus. nih.gov For instance, in Senecio vernalis, homospermidine synthase is the entry enzyme for the PA pathway. nih.gov Similarly, in Sandal (Santalum album), this compound is present in large amounts and is synthesized from arginine via putrescine. core.ac.uk

The enzymatic reaction catalyzed by HSS in plants is distinct from the bacterial HSS. Plant HSS specifically uses spermidine as the donor of the aminobutyl group, which is then transferred to putrescine. cdnsciencepub.com

Beyond its role in secondary metabolism, this compound is also implicated in specific aspects of plant development and physiology, particularly in certain leguminous species. A notable example is its accumulation in the root nodules of symbiotic plants. In the sword bean (Canavalia gladiata), large amounts of this compound are found in the root nodules, which are specialized organs for nitrogen fixation. nih.govnih.gov This suggests a role for this polyamine in the development or function of these symbiotic structures. frontiersin.org

The distribution of this compound in the sword bean is highly specific. While common polyamines like putrescine, spermidine, and spermine are found throughout the plant, this compound is largely restricted to the root nodules and developing seeds. nih.govnih.gov During seed development in the sword bean, the concentration of this compound increases as the seed matures. nih.govnih.gov This accumulation pattern points towards a functional significance in seed development and maturation processes. nih.gov

The presence of unusual polyamines like this compound is often restricted to the nodules, and their synthesis can be a collaborative effort between the host plant and the symbiotic rhizobia. dntb.gov.ua This localized accumulation and specific distribution underscore the specialized roles of this compound in the developmental and physiological processes of certain plants, particularly in the context of symbiosis and reproduction.

Stress Tolerance and Defense Mechanisms

Polyamines, including this compound, are integral to plant growth, development, and defense against environmental challenges. nih.gov Their polycationic nature at physiological pH allows them to interact with negatively charged macromolecules like nucleic acids and proteins, thereby stabilizing these structures, particularly under stress. nih.gov Research has demonstrated that modulating polyamine metabolic pathways can enhance plant tolerance to abiotic stresses. researchgate.net

The accumulation of polyamines is a noted response to various abiotic stresses, and there is evidence that genetic modification of polyamine biosynthesis can improve tolerance to conditions such as salinity, drought, and extreme temperatures. nih.gov For instance, in Rhizobium tropici, a bacterium that forms symbiotic relationships with bean plants, homospermidine synthase plays a role in salt tolerance both in its free-living state and during symbiosis. researchgate.net Mutant bacteria lacking this enzyme showed increased sensitivity to salinity. researchgate.net

In the context of plant defense, pyrrolizidine alkaloids (PAs), which are synthesized by plants as a defense against herbivores, have this compound as their first pathway-specific intermediate. nih.govmdpi.com The enzyme homospermidine synthase (HSS) is the first committed step in PA biosynthesis. nih.gov This suggests a direct role for this compound in the chemical defense mechanisms of certain plants. nih.govmdpi.comresearchgate.net The formation of this compound is a crucial step that precedes the development of these defensive compounds. mdpi.com

Distribution and Accumulation in Plant Organs (e.g., root nodules, immature seeds)

The distribution of this compound is not uniform throughout the plant and varies depending on the organ and developmental stage. A notable accumulation of this compound is found in the root nodules of leguminous plants. nih.govnih.gov For example, in nodulated sword bean plants (Canavalia gladiata), a large quantity of this compound is present in the root nodules. nih.govnih.gov This is significant as rhizobia, the bacteria within these nodules, generally contain high amounts of homospermidine. jst.go.jp

This compound also appears in immature seeds and its concentration increases as the seeds develop. nih.govnih.gov In the sword bean, as the plant enters its reproductive phase, this compound becomes detectable in immature seeds, with its levels rising during seed formation. nih.govnih.gov Conversely, other polyamines like spermine may decrease during this period. nih.gov While prevalent in root nodules and developing seeds, this compound is often not detected in other plant organs such as roots, stems, leaves, flowers, and pods. nih.govnih.gov

The following table summarizes the distribution of this compound in various plant organs based on available research findings.

| Plant Organ | Presence of this compound | Research Findings |

| Root Nodules | High concentration | Found in large quantities in root nodules of nodulated sword bean plants. nih.govnih.gov Rhizobia within the nodules are known to contain significant amounts of homospermidine. jst.go.jp |

| Immature Seeds | Present and increases with development | Appears during the reproductive stage and its concentration rises as seed formation progresses in sword bean. nih.govnih.gov |

| Mature Seeds | Present in some species | Detected in the seeds of Canavalia species but not in other leguminous crops. nih.govnih.gov |

| Roots, Stems, Leaves, Flowers, Pods | Generally not detected | Not found in these organs of the sword bean plant. nih.govnih.gov |

Fungi and Yeast

In the realm of fungi and yeast, polyamines are essential for growth and cellular physiology. nih.gov While spermidine and spermine are the more common polyamines in eukaryotes, some yeasts can synthesize other polyamines. nih.gov For instance, certain yeast strains have demonstrated the ability to form aminopropylcadaverine (B1199963) and aminopropylhomospermidine from cadaverine (B124047) and homospermidine, respectively. ebi.ac.uk

The biosynthesis of polyamines is a critical process, and in the yeast Saccharomyces cerevisiae, the deletion of the gene encoding ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis, leads to a significant depletion of intracellular polyamines and affects cell growth. researchgate.net While this compound is not typically a major polyamine in most fungi and yeast, its precursors and the enzymes for its potential synthesis are present, and its structural analogs can sometimes substitute for the more common polyamines. nih.govresearchgate.net For example, in Rhizobium leguminosarum, this compound can be replaced by spermidine or sym-norspermidine for growth restoration, suggesting some functional overlap. nih.gov

Viruses and Bacteriophages

The replication of many viruses and bacteriophages is dependent on polyamines, particularly spermidine. pnas.orgnih.gov These small, positively charged molecules are thought to play a role in neutralizing the negative charges of nucleic acids, thus facilitating DNA packaging into viral capsids. nih.gov Some viruses have evolved to encode their own enzymes for polyamine biosynthesis, including the synthesis of this compound. pnas.orgnih.gov

A notable example is the giant chlorovirus, Paramecium bursaria chlorella virus 1 (PBCV-1), which encodes a functional homospermidine synthase (HSS). nih.govunl.edu This allows the virus to synthesize homospermidine, a structural analog of spermidine. nih.gov The HSS encoded by PBCV-1 is more closely related to bacterial HSS than to the plant version of the enzyme. unl.edu It is hypothesized that late in the infection cycle, the virus produces its own homospermidine. unl.edu

The presence of genes for homospermidine synthase has been identified in numerous bacteriophages and eukaryotic viruses, suggesting a widespread and important role for this polyamine in the viral life cycle. pnas.org The ability of viruses to synthesize their own spermidine or the structurally similar homospermidine highlights the critical nature of these molecules for viral replication and assembly. pnas.orgnih.gov

Evolutionary Aspects of Sym Homospermidine Metabolism

Vertical Evolution and Horizontal Gene Transfer

The evolution of sym-homospermidine synthase (HSS), a key enzyme in the biosynthesis of this compound, demonstrates a combination of vertical inheritance and horizontal gene transfer (HGT). nih.govnih.gov Vertical evolution of HSS is most evident within the α-Proteobacteria, where the gene appears to have been passed down through generations. nih.govnih.gov This suggests a long-standing and conserved role for this compound in this bacterial lineage.

However, the story of HSS is not limited to vertical descent. There is substantial evidence for the widespread dissemination of enzymatically active HSS orthologues to other bacteria, bacteriophages, archaea, and even eukaryotes through HGT. nih.govnih.gov This lateral movement of genetic material has introduced the capacity for this compound synthesis into a diverse array of organisms that lacked it ancestrally. For instance, the presence of HSS in certain bacteriophages suggests a strategy to manipulate host cell metabolism to favor viral replication. nih.gov In some single-celled eukaryotes, the acquisition of HSS is thought to have occurred through the ingestion of bacteria, highlighting the role of predator-prey interactions in HGT. nih.gov

The interplay between vertical evolution and HGT has resulted in a patchy phylogenetic distribution of this compound metabolism, where its presence is not always predictable by organismal lineage alone. nih.gov

| Evolutionary Mechanism | Predominant Organismal Group/Lineage | Key Findings |

| Vertical Evolution | α-Proteobacteria | The gene for homospermidine synthase (HSS) has been primarily inherited through generations, indicating a conserved function within this group. nih.govnih.gov |

| Horizontal Gene Transfer (HGT) | Diverse Bacteria, Bacteriophage, Archaea, Eukaryotes | Enzymatically active HSS orthologues have been acquired by various organisms, leading to a broader distribution of this compound synthesis. nih.govnih.gov |

Enzyme Recruitment and Functional Divergence (e.g., HSS from DHS)

A fascinating aspect of this compound evolution is the recruitment of pre-existing enzymes for its synthesis. In plants, homospermidine synthase (HSS) evolved from deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in a crucial primary metabolic process: the post-translational modification of eukaryotic initiation factor 5A (eIF5A). nih.govmdpi.com This evolutionary leap was facilitated by gene duplication, a process that creates a redundant copy of a gene, freeing it to evolve a new function without compromising the original one. nih.govmdpi.com

Following the duplication of the dhs gene, the new copy underwent a period of functional divergence under various selection pressures. nih.govmdpi.com This included phases of relaxed functional constraints, allowing for the accumulation of mutations, as well as periods of purifying and potentially positive Darwinian selection that refined the new enzymatic activity. nih.gov The primary functional shift involved the loss of the ability to bind the eIF5A precursor protein, the ancestral substrate of DHS. nih.govmdpi.com Concurrently, the enzyme's affinity for putrescine as a substrate was retained and, in some cases, optimized for the efficient synthesis of this compound. nih.gov

Site-specific mutagenesis studies have confirmed that a few key amino acid substitutions are sufficient to convert a DHS into a functional HSS. nih.gov This process of enzyme recruitment has occurred independently multiple times in different plant lineages, a striking example of convergent evolution driven by the need for specialized metabolites, such as pyrrolizidine (B1209537) alkaloids, for which this compound is a precursor. nih.gov

| Feature | Deoxyhypusine Synthase (DHS) | Homospermidine Synthase (HSS) |

| Primary Function | Post-translational modification of eIF5A | Synthesis of this compound |

| Evolutionary Origin of HSS | Ancestral enzyme | Evolved from DHS via gene duplication nih.govmdpi.com |

| Substrate Binding | Binds eIF5A precursor protein and putrescine | Lost the ability to bind eIF5A; binds putrescine nih.gov |

| Selection Pressures Post-Duplication | Purifying selection to maintain function | Relaxed constraints, purifying, and positive selection nih.gov |

Evolutionary Pathways of Polyamine Synthesis (compared to spermidine (B129725) and norspermidine)

The evolutionary pathways leading to the synthesis of this compound, spermidine, and norspermidine are diverse and highlight the modular nature of polyamine biosynthesis. While spermidine is a nearly universal polyamine, this compound and norspermidine have more restricted distributions and distinct evolutionary origins. nih.govnih.govnih.gov

The synthesis of spermidine and spermine (B22157) in many organisms relies on the S-adenosylmethionine (SAM) decarboxylase and spermidine/spermine synthase pathway. However, alternative pathways have evolved. nih.gov In contrast, the bacterial HSS, which synthesizes this compound from two molecules of putrescine, is thought to have evolved from carboxyspermidine (B1264299) dehydrogenase, an enzyme from an alternative spermidine biosynthetic pathway. nih.govnih.gov This is a separate evolutionary event from the recruitment of DHS for this compound synthesis in plants. nih.govnih.gov

Furthermore, some bacteria that lack a recognizable HSS can still produce this compound, likely utilizing a DHS-based pathway, similar to what is observed in plants. nih.govnih.gov This indicates that distinct evolutionary solutions for the synthesis of this polyamine have arisen in different life domains. The biosynthesis of norspermidine also appears to have its own unique evolutionary trajectory, with dedicated synthases that are distinct from those for spermidine and this compound. nih.gov

| Polyamine | Primary Evolutionary Pathway(s) | Key Evolutionary Features |

| This compound | - Recruitment of DHS (in plants) - Evolution from carboxyspermidine dehydrogenase (in bacteria) - Putative DHS-like pathway (in some bacteria) | Convergent evolution with different ancestral enzymes in plants and bacteria. nih.govnih.govnih.gov |

| Spermidine | - SAM decarboxylase/spermidine synthase pathway - Alternative pathways (e.g., involving carboxyspermidine dehydrogenase) | A highly conserved, ancestral pathway with the evolution of alternative routes in some lineages. nih.gov |

| Norspermidine | - Dedicated synthases distinct from spermidine and homospermidine synthases | Appears to have a separate and distinct evolutionary history from the other two polyamines. nih.gov |

Conservation and Diversity Across Life Domains

The distribution and metabolic role of this compound exhibit significant diversity across the domains of life, reflecting its varied evolutionary history. In many bacteria, particularly α-Proteobacteria, and some archaea, this compound is a common polyamine, suggesting a fundamental role in their physiology. nih.govnih.gov Its presence in these groups is often associated with vertical inheritance of the HSS gene. nih.gov

In contrast, the occurrence of this compound in eukaryotes is much more sporadic and is often linked to specialized metabolic pathways. nih.govnih.gov In several plant families, for example, this compound is a dedicated precursor for the biosynthesis of pyrrolizidine alkaloids, which serve as chemical defenses against herbivores. nih.gov The HSS enzyme in these plants is a product of convergent evolution, having been independently recruited from DHS on multiple occasions. nih.gov

The diversity of this compound metabolism is further underscored by the existence of different biosynthetic routes. nih.govnih.gov The canonical bacterial HSS pathway, which condenses two molecules of putrescine, differs from the plant HSS pathway, which utilizes one molecule of putrescine and one of spermidine. nih.gov Moreover, some bacteria and archaea appear to employ a DHS-like enzyme for its synthesis, adding another layer of complexity to the evolutionary landscape of this polyamine. nih.govnih.gov This mosaic of conservation and diversity highlights the adaptability of metabolic pathways and the various evolutionary strategies that have led to the production of this compound in different corners of the biological world.

Advanced Research Methodologies and Techniques for Sym Homospermidine Analysis

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental for understanding the catalytic activity of enzymes involved in sym-homospermidine synthesis and degradation, as well as for quantifying the compound itself.

Spectrophotometric methods are commonly employed for the indirect measurement of homospermidine synthase (HSS) activity. HSS, an enzyme responsible for this compound biosynthesis, often utilizes NAD as a cofactor, which is reduced to NADH during the reaction cdnsciencepub.comnih.govpnas.org. The formation of NADH can be monitored spectrophotometrically by observing the increase in absorbance at 340 nm. This provides a real-time, continuous assay for enzyme kinetics. For instance, the conversion of putrescine to γ-aminobutyraldehyde, a key intermediate in the HSS-catalyzed reaction, involves an NAD-dependent oxidative deamination step cdnsciencepub.com. While direct spectrophotometric quantification of this compound itself is less common, coupled enzyme assays that link its formation or degradation to a measurable change in absorbance are widely used to assess enzyme activity cdnsciencepub.comnih.gov.

Radiometric assays offer high sensitivity for detecting and quantifying this compound and its precursors, particularly in biosynthetic studies. These assays typically involve the use of radioactively labeled substrates. For example, the biosynthesis of this compound has been investigated using radioactive amino acids such as [C]arginine, which serves as a precursor to putrescine, a direct substrate for HSS nih.gov. Studies have also utilized [C]-labeled putrescine and spermidine (B129725) to track their incorporation into this compound, allowing for the determination of substrate utilization efficiency by HSS from various sources cdnsciencepub.com. This approach provides critical insights into metabolic pathways and precursor channeling.

Kinetic studies, including the determination of Michaelis constant (K_m) and maximum reaction rate (V_max), are crucial for characterizing the catalytic efficiency and substrate affinity of homospermidine synthase (HSS). These parameters provide quantitative data on enzyme performance.

Research has shown variations in kinetic parameters for HSS enzymes from different organisms. For example, studies on bacterial HSS from Rhodopseudomonas viridis and plant HSS from Eupatorium cannabinum have provided insights into their substrate specificities and reaction rates cdnsciencepub.com. Plant HSS has demonstrated high specificity for putrescine and spermidine as substrates, with spermidine being efficiently incorporated in the presence of putrescine cdnsciencepub.com.

A comparison of kinetic parameters for homospermidine synthase activities from various sources reveals distinct characteristics:

Table 1: Kinetic Parameters of Homospermidine Synthase (HSS) Activities

| Enzyme Source | Substrate | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) | Notes |

| B. japonicum recombinant HSS | Putrescine | 0.28 | 0.05 | - | - | - | - | nih.gov |

| Pseudomonas frederiksbergensis (PfHSS) | 1,3-Diaminopropane (B46017) | - | - | - | - | 8.5 | 45 | Can also synthesize spermidine researchgate.net |

| Blastochloris viridis (BvHSS) | - | - | 8.72 (specific activity) | - | - | - | - | Wild-type researchgate.net |

| BvHSS mutant D361E | - | - | 46.04 (specific activity) | - | - | 9.0 | 50 | Engineered for spermidine production researchgate.net |

| BvHSS mutant E232D + D361E | - | - | 48.30 (specific activity) | - | - | 9.0 | 50 | Engineered for spermidine production researchgate.net |

| Senecio vernalis DHS | Putrescine | - | - | - | - | - | - | Catalyzes homospermidine formation nih.gov |

| Senecio vernalis HSS | Putrescine | - | - | - | - | - | - | Catalyzes homospermidine formation nih.gov |

Note: Specific activity values are provided where V_max or k_cat values are not explicitly stated in the context of K_m.

These studies highlight that HSS enzymes can exhibit different substrate preferences and catalytic efficiencies depending on their origin and evolutionary adaptation cdnsciencepub.comnih.govnih.govresearchgate.netoup.combiorxiv.org.

Molecular Biology Techniques

Molecular biology techniques are indispensable for investigating the genetic basis of this compound biosynthesis, including gene identification, manipulation, and functional analysis.

Gene cloning and expression are fundamental steps to study homospermidine synthase (HSS) and other enzymes involved in this compound metabolism. The gene encoding HSS was first identified in the α-proteobacterium Rhodopseudomonas viridis, and its enzymatic activity was confirmed in a viral orthologue from Paramecium bursaria Chlorella virus 1 nih.gov. The hss gene from R. viridis encodes a homodimeric enzyme with 52 kDa subunits nih.gov.

In plants, HSS has been cloned from root cultures of Senecio vulgaris and expressed in Escherichia coli. The open reading frame of S. vulgaris HSS encodes a protein of 370 amino acids with a molecular mass of 40,740 Da oup.com. This enzyme is strictly dependent on spermidine as an aminobutyl donor and cannot be substituted by putrescine pnas.orgoup.com. The ability to clone and express these genes in heterologous systems like E. coli enables detailed biochemical characterization of the recombinant enzymes, including their substrate specificity and kinetic properties nih.govresearchgate.net. This also allows for the production of co-products like diaminopropane (B31400) and N1-aminobutylcadaverine when diverse HSS orthologues are expressed in E. coli nih.gov.

Site-directed mutagenesis (SDM) is a powerful technique used to introduce specific changes into the DNA sequence of genes, allowing researchers to investigate the functional roles of individual amino acid residues in this compound-related enzymes. For instance, site-specific mutagenesis experiments have been instrumental in demonstrating that the substitution of certain amino acid sites can convert deoxyhypusine (B1670255) synthase (DHS) into a functional HSS oup.combiorxiv.orgnih.gov. This highlights the evolutionary relationship between these two enzymes and identifies critical residues for their distinct catalytic activities.

Knockout studies, which involve the inactivation or deletion of specific genes, provide crucial insights into the physiological importance of this compound and its biosynthetic pathways. Research has shown that this compound is required for normal growth of the α-proteobacterium Rhizobium leguminosarum nih.govasm.org. In Agrobacterium tumefaciens, deletion of the hss homologue completely abolished the increased homospermidine levels observed in certain mutants, indicating its direct role in this compound synthesis asm.orgasm.org.

Furthermore, CRISPR/Cas9-based mutations of the hss gene in the medicinal plant Symphytum officinale (comfrey) have demonstrated that inactivating even one of the two hss alleles significantly reduces homospermidine and pyrrolizidine (B1209537) alkaloid content, while inactivating both alleles leads to no detectable alkaloids researchgate.net. This directly confirms the critical role of HSS in this compound biosynthesis and its downstream products. In the cyanobacterium Anabaena sp. PCC 7120, inactivation of genes (speA, speB, or speY – a deoxyhypusine synthase homologue) involved in homospermidine biosynthesis impaired diazotrophic growth, underscoring the importance of this polyamine for specific physiological processes csic.es.

Bioinformatic and Computational Approaches

Sequence Analysis and Homology Modeling

Sequence analysis and homology modeling are fundamental bioinformatics approaches used to understand the structure, function, and evolutionary relationships of enzymes involved in this compound metabolism. These methods are particularly valuable when experimental structural data are limited.

Homospermidine synthase (HSS), the enzyme responsible for this compound synthesis, has been a key focus of such analyses. Research indicates that HSS evolved from deoxyhypusine synthase (DHS), an enzyme involved in the post-translational modification of eukaryotic initiation factor 5A (eIF5A) metabolomicsworkbench.orgescholarship.org. This evolutionary relationship suggests a functional shift where HSS retained all properties of DHS except for binding the eIF5A precursor protein escholarship.org.

Another example within polyamine metabolism is the putrescine N-methyltransferase (PMT), which is believed to have evolved from spermidine synthases (SPDS) nih.govwikipedia.orgciteab.comwikipedia.org. Sequence analysis has revealed decisive differences between these enzyme families, even though they share significant sequence similarity nih.gov. For instance, PMT sequences from various Solanaceae genera exhibit high identity (76-97%) among themselves and possess typical amino acids that differentiate them from plant spermidine synthase protein sequences nih.gov.

In the extreme thermophile Thermus thermophilus, a new metabolic pathway for this compound synthesis involves two enzymes: one coded by a dhs gene (annotated as deoxyhypusine synthase) and another by a speB gene (aminopropylagmatinase). The dhs enzyme catalyzes the synthesis of an intermediate, N1, N11-bis(amidino)-sym-homospermidine, from two molecules of agmatine (B1664431) in the presence of NAD+, which is then hydrolyzed by aminopropylagmatinase to yield this compound and urea (B33335) escholarship.orgnih.gov. While direct homology modeling of these specific T. thermophilus enzymes for this compound synthesis is not detailed in the provided snippets, the general application of homology modeling for enzymes like dehydroquinate synthase (DHQS), which also requires a Zn2+ ion for activity and shares some catalytic similarities with other dehydrogenases, illustrates the utility of this method in understanding related metabolic enzymes senescence.infonih.govnih.govfishersci.fi.

Phylogenetic Analysis

Phylogenetic analysis is a powerful tool to trace the evolutionary history of genes and proteins involved in this compound biosynthesis and metabolism across diverse organisms. This method helps in understanding gene duplication events, horizontal gene transfer, and the conservation of enzymatic functions.

Studies on homospermidine synthase (HSS) have revealed complex evolutionary patterns. HSS has evolved vertically, primarily within the α-Proteobacteria. However, enzymatically active and diverse HSS orthologues have subsequently spread through horizontal gene transfer to other bacteria, bacteriophages, archaea, eukaryotes, and viruses nih.govuni.lu. This widespread distribution highlights the adaptive significance of this compound in various life forms.

Phylogenetic analyses of polyamine biosynthetic enzymes, including spermidine synthase (SPDS) and putrescine N-methyltransferase (PMT), consistently show their evolutionary interconnectedness and conservation across different kingdoms of life wikipedia.orgnih.govfishersci.fi. For example, SPDS protein sequences are well-divided into groups corresponding to bacteria, fungi, plants, invertebrates, and vertebrates, confirming their high conservation throughout evolution fishersci.atguidetopharmacology.org. The evolution of spermine (B22157) synthase (SPMS) from an ancestral SPDS via gene duplication in flowering plants further exemplifies these evolutionary relationships.

This compound itself can serve as a chemotaxonomic marker. For instance, within the Proteobacteria, this compound is a characteristic component in the alpha-2 subclass, distinguishing it from other subclasses that may predominantly contain spermidine or 2-hydroxyputrescine. This demonstrates how polyamine patterns, elucidated through phylogenetic and chemical analyses, can inform microbial classification.

The phylogenetic relationships of polyamine metabolic pathway genes have also been investigated in plants like barley, illustrating conserved patterns and diverse cellular distributions of these enzymes. Such analyses provide a framework for understanding the evolution of functional diversity within polyamine metabolism.

Metabolic Network Reconstruction